2,4-Dinitrophenyl butyrate

Vue d'ensemble

Description

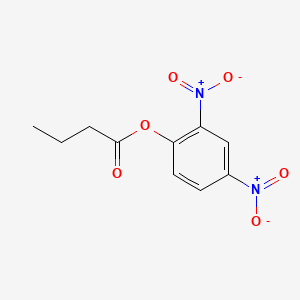

2,4-Dinitrophenyl butyrate is an organic compound with the molecular formula C10H10N2O6. It belongs to the class of dinitrophenyl esters and is known for its applications in various scientific fields. This compound is characterized by the presence of two nitro groups attached to the phenyl ring and a butyrate ester group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dinitrophenyl butyrate typically involves the esterification of 2,4-dinitrophenol with butyric acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Analyse Des Réactions Chimiques

Types of Reactions: 2,4-Dinitrophenyl butyrate undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of acidic or basic conditions to yield 2,4-dinitrophenol and butyric acid.

Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.

Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

Substitution: Nucleophiles such as amines or thiols, often in polar aprotic solvents.

Major Products:

Hydrolysis: 2,4-Dinitrophenol and butyric acid.

Reduction: 2,4-Diaminophenyl butyrate.

Substitution: Various substituted phenyl butyrates depending on the nucleophile used.

Applications De Recherche Scientifique

Biochemical Assays

DNPB serves as a substrate in biochemical assays to measure lipase activity. The hydrolysis of DNPB by lipases results in the production of 2,4-dinitrophenol and butyric acid, which can be quantified spectrophotometrically due to the yellow color produced upon hydrolysis. This colorimetric change allows for the determination of enzyme concentration and activity.

| Parameter | Value |

|---|---|

| Absorbance Measurement | 410 nm |

| Reaction Products | 2,4-Dinitrophenol, Butyric Acid |

Enzyme Inhibition Studies

DNPB acts as a potent inhibitor of pancreatic lipase, an enzyme crucial for lipid digestion. By binding to the active site of pancreatic lipase, DNPB prevents the breakdown of triglycerides into absorbable fatty acids and monoglycerides. This inhibition leads to decreased fat absorption in the intestines, impacting lipid metabolism significantly.

Pharmacological Research

While DNPB does not exhibit direct biological activity in humans or animals, it has implications in pharmacological studies related to metabolic diseases. Its role as a substrate for bacterial and fungal lipases makes it valuable for studying lipid metabolism and potential therapeutic interventions.

Case Study 1: Lipase Activity Detection

A study conducted by Mosmuller et al. developed a new spectrophotometric method utilizing DNPB for detecting lipase activity. The method demonstrated high sensitivity and specificity, allowing researchers to quantify lipase levels effectively in various biological samples .

Case Study 2: Inhibition Studies

Research published in Biocatalysis evaluated the pancreatic lipase inhibitory activity of natural compounds using DNPB as a substrate. The study highlighted how certain plant extracts could inhibit lipase activity, suggesting potential applications in obesity management .

Mécanisme D'action

The mechanism of action of 2,4-dinitrophenyl butyrate involves its interaction with enzymes that catalyze the hydrolysis of ester bonds. Upon hydrolysis, the compound releases 2,4-dinitrophenol, which can act as an uncoupling agent in biological systems. This uncoupling disrupts the proton gradient across mitochondrial membranes, leading to a decrease in ATP production and an increase in heat generation.

Comparaison Avec Des Composés Similaires

2,4-Dinitrophenol: Shares the dinitrophenyl group but lacks the ester functionality.

2,4-Dinitrophenylhydrazine: Contains a hydrazine group instead of the butyrate ester.

2,4-Dinitrophenyl acetate: Similar ester compound with an acetate group instead of butyrate.

Uniqueness: 2,4-Dinitrophenyl butyrate is unique due to its specific ester group, which imparts distinct chemical reactivity and biological activity compared to other dinitrophenyl derivatives. Its ability to act as a substrate for esterases makes it valuable in biochemical assays and research applications.

Activité Biologique

2,4-Dinitrophenyl butyrate (DNPB) is a synthetic compound known for its significant biological activity, particularly as an inhibitor of pancreatic lipase. This article explores its biochemical mechanisms, pharmacokinetics, and effects on cellular processes, supported by relevant case studies and research findings.

Target Enzyme : The primary target of DNPB is pancreatic lipase , an enzyme essential for the digestion of dietary fats.

Mode of Action : DNPB acts as a strong inhibitor of pancreatic lipase, preventing the breakdown of triglycerides into absorbable fatty acids and monoglycerides. This inhibition leads to a reduction in dietary fat absorption, thereby influencing lipid metabolism pathways significantly.

Biochemical Pathways

The inhibition of pancreatic lipase by DNPB disrupts normal lipid metabolism, which can have downstream effects on various cellular processes. The compound binds to the active site of the enzyme, blocking its catalytic activity and altering fat absorption dynamics in the intestines.

Pharmacokinetics

DNPB exhibits nonlinear pharmacokinetics , suggesting that its absorption and distribution may not follow standard linear models seen in other compounds. This characteristic could influence its therapeutic applications and efficacy in clinical settings.

Cellular Effects

DNPB's inhibition of pancreatic lipase has profound implications on cellular metabolism. By reducing fat absorption, it can alter energy balance and influence metabolic pathways related to obesity and other metabolic disorders.

Case Studies

- Lipase Activity Assay : A study demonstrated a rapid spectrophotometric method for detecting lipase activity using DNPB as a substrate. The increase in absorbance at 360 nm correlates with lipase activity, confirming DNPB's utility in studying enzyme kinetics .

- Cellular Response to Butyrate : Research indicates that butyrate (a metabolite related to DNPB) can modulate immune responses by inhibiting mast cell activation through epigenetic regulation. This suggests potential therapeutic roles for DNPB in managing inflammatory conditions .

Research Findings

Recent studies have highlighted the antioxidant properties of DNPB, indicating its role as a radical scavenger in biological systems . Additionally, it has been shown to affect gene expression linked to immune responses and inflammation, further expanding its potential applications beyond lipid metabolism .

Data Tables

Propriétés

IUPAC Name |

(2,4-dinitrophenyl) butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O6/c1-2-3-10(13)18-9-5-4-7(11(14)15)6-8(9)12(16)17/h4-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBVYGYGWGWKSIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8066975 | |

| Record name | Butanoic acid, 2,4-dinitrophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24273-19-6 | |

| Record name | Butanoic acid, 2,4-dinitrophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24273-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoic acid, 2,4-dinitrophenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024273196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dinitrophenyl butyrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53059 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 2,4-dinitrophenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, 2,4-dinitrophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.